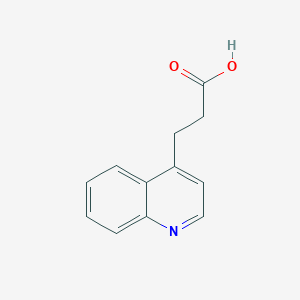

4-Quinolinepropanoic acid

Description

Overview of the Quinoline (B57606) Structural Motif and its Chemical Significance

The quinoline motif is a bicyclic heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govresearchgate.net This arrangement confers upon the quinoline structure a unique electronic configuration and a versatile chemical character. Its significance in chemistry is multifaceted, serving as a privileged scaffold in the synthesis of a wide array of organic molecules. researchgate.netbohrium.com The presence of the nitrogen atom in the heterocyclic ring introduces a site for potential protonation and hydrogen bonding, influencing the molecule's solubility and interaction with other chemical species.

Historically, quinoline and its derivatives have been integral to the development of pharmaceuticals. nih.gov Natural products containing the quinoline core, such as the anti-malarial alkaloid quinine, have inspired the synthesis of numerous bioactive compounds. nih.gov The chemical versatility of the quinoline ring system allows for the introduction of various functional groups at different positions, leading to a vast library of derivatives with diverse properties. This has made it a crucial building block in medicinal chemistry for the development of drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govontosight.ai

The 4-Quinolinepropanoic Acid Core Structure and its Derivatization Potential

The core structure of this compound features a propanoic acid group attached to the fourth position of the quinoline ring. This specific arrangement, with the chemical formula C12H11NO2, provides a unique platform for chemical modification. nih.gov The carboxylic acid functional group is a key site for derivatization, allowing for a variety of chemical reactions.

The primary method for modifying the propanoic acid moiety is through reactions of the carboxyl group. colostate.edu Esterification, the reaction with an alcohol in the presence of a catalyst, can be employed to produce various esters. sigmaaldrich.com This not only alters the polarity and steric properties of the molecule but can also be used to create prodrugs or to facilitate analysis by techniques such as gas chromatography. sigmaaldrich.comjfda-online.com Another common derivatization is the formation of amides through reaction with amines. This allows for the introduction of a wide range of substituents, further expanding the chemical space of accessible derivatives. colostate.edu

Furthermore, the quinoline ring itself presents opportunities for derivatization. Electrophilic substitution reactions can introduce functional groups onto the benzene portion of the ring, while the nitrogen atom can undergo alkylation or oxidation. The presence of the propanoic acid side chain can influence the reactivity and regioselectivity of these reactions.

General Academic and Research Relevance of Quinolinepropanoic Acid Derivatives

The academic and research relevance of quinolinepropanoic acid derivatives stems from the broad spectrum of biological activities exhibited by compounds containing the quinoline scaffold. nih.govresearchgate.net Researchers have explored derivatives of quinolinepropanoic acid for their potential in various therapeutic areas. For instance, some derivatives have been investigated for their antimicrobial and anti-inflammatory properties. guidechem.com

The ability to systematically modify both the quinoline core and the propanoic acid side chain allows for detailed structure-activity relationship (SAR) studies. By synthesizing and testing a series of related compounds, researchers can identify the key structural features responsible for a particular biological effect. This information is invaluable for the rational design of more potent and selective molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-quinolin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJZVWBVDNIJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295165 | |

| Record name | 4-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67752-29-8 | |

| Record name | 4-Quinolinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67752-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067752298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Quinolinepropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-quinolinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Approaches to Quinoline (B57606) and Quinolinone Scaffolds

The foundational methods for constructing the quinoline and quinolinone frameworks have been refined over more than a century and remain central to the synthesis of their derivatives. nih.gov These classical routes, including the Doebner, Pfitzinger, Gould-Jacobs, and Conrad-Limpach reactions, provide robust access to key intermediates. mdpi.compharmaguideline.comiipseries.orgwikipedia.org

The Doebner reaction is a versatile method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction serves as a direct route to precursors for 4-quinolinepropanoic acid. wikipedia.org

The reaction mechanism typically begins with the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration/oxidation steps yield the final quinoline-4-carboxylic acid. A significant challenge with the conventional Doebner reaction is its often low yield when using anilines bearing electron-withdrawing groups. nih.govacs.org

Recent advancements have focused on overcoming these limitations. A notable variant is the Doebner hydrogen-transfer reaction, which allows for the efficient synthesis of substituted quinolines even from electron-deficient anilines. nih.govacs.orgnih.gov This modified approach has been shown to be applicable for the large-scale synthesis of bioactive molecules. nih.gov In some cases, unexpected compounds can emerge from "classical" synthetic pathways when specific components are combined, highlighting the complexity of the reaction. mdpi.com

Table 1: Overview of the Doebner Reaction

| Feature | Description |

|---|---|

| Reaction Type | Three-component condensation |

| Reactants | Aniline, Aldehyde, Pyruvic Acid |

| Product | Substituted Quinoline-4-carboxylic acids |

| Key Advantage | Direct synthesis of quinoline-4-carboxylic acids |

| Limitation | Low yields with electron-deficient anilines in conventional method |

| Variants | Doebner hydrogen-transfer reaction improves yields for a wider range of substrates. acs.org |

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides another fundamental route to quinoline-4-carboxylic acids. wikipedia.org This method involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound (an aldehyde or ketone) in the presence of a strong base. iipseries.orgwikipedia.orgresearchgate.net

The mechanism is initiated by the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to afford the substituted quinoline-4-carboxylic acid. wikipedia.org The carboxylic acid group can later be removed via pyrolysis with calcium oxide if the unsubstituted quinoline is desired. pharmaguideline.com

The Pfitzinger reaction is a divergent and generally efficient approach for producing 2-substituted or 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.orgresearchgate.net However, the process can sometimes be hampered by the formation of thick resins that complicate product isolation. researchgate.net Modern modifications, such as the use of microwave irradiation, have been explored to improve the reaction's efficiency. iipseries.org

Table 2: Pfitzinger Reaction Summary

| Feature | Description |

|---|---|

| Reaction Type | Ring-condensation |

| Reactants | Isatin, Carbonyl Compound (Aldehyde or Ketone), Base |

| Product | Substituted Quinoline-4-carboxylic acids |

| Key Advantage | Provides access to 2- and 2,3-substituted quinoline-4-carboxylic acids. researchgate.net |

| Limitation | Potential for resin formation, making isolation difficult. researchgate.net |

| Variants | The Halberkann variant, using N-acyl isatins, yields 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org |

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (typically formed in situ from an aniline and an aldehyde) and an electron-rich alkene, such as an enol ether. wikipedia.org This multicomponent reaction is a highly efficient strategy for quinoline synthesis. acs.org

The reaction is typically catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. wikipedia.org The resulting intermediate undergoes an electrophilic aromatic substitution to close the ring, followed by elimination steps to form the aromatic quinoline product. wikipedia.org

While the classic Povarov reaction is a powerful tool, recent innovations have expanded its scope. One novel approach uses arylacetylenes, which act as both a diene precursor and a dienophile in an I₂-mediated reaction, to produce 2,4-substituted quinolines. acs.orgnih.gov Another variation employs methyl ketones as precursors for the aromatic imine, proceeding through an iodine-mediated formal [3+2+1] cycloaddition. organic-chemistry.org These methods provide access to diverse substitution patterns on the quinoline core, which can be instrumental in designing precursors for more complex molecules.

The Gould-Jacobs and Conrad-Limpach reactions are cornerstone methods for synthesizing the quinolin-4-one scaffold, which is a tautomer of 4-hydroxyquinoline (B1666331). mdpi.comwikipedia.org These intermediates are crucial starting points for various quinoline derivatives.

The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org The resulting anilidomethylenemalonic ester undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This product, which exists predominantly in its 4-oxo tautomeric form, can then be saponified and decarboxylated to yield the corresponding quinolin-4-one. mdpi.comwikipedia.org Flash vacuum pyrolysis has been explored as a method for the gas-phase cyclization step. rsc.orgrsc.org

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. pharmaguideline.comwikipedia.org The reaction conditions determine the final product. At lower temperatures, condensation yields a β-amino acrylate, which upon thermal cyclization (often in high-boiling solvents like mineral oil) produces a 4-hydroxyquinoline (quinolin-4-one). nih.govpharmaguideline.comwikipedia.orguni-konstanz.de At higher temperatures during the initial condensation, an anilide is formed, which cyclizes to a 2-quinolone. pharmaguideline.com The rate-determining step is typically the high-temperature electrocyclic ring closing. wikipedia.org

Table 3: Comparison of Quinolin-4-one Syntheses

| Reaction | Starting Materials | Key Steps | Product |

|---|---|---|---|

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Condensation, Thermal Cyclization, Saponification, Decarboxylation | Quinolin-4-one wikipedia.org |

| Conrad-Limpach | Aniline, β-ketoester | Condensation, Thermal Cyclization (Annulation) | Quinolin-4-one wikipedia.orguni-konstanz.de |

The Biere-Seelen synthesis and routes involving Dieckmann condensation represent alternative strategies for constructing the quinolin-4-one ring system. mdpi.com

The Biere-Seelen synthesis starts with the Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, forming an enaminoester. mdpi.commun.ca This intermediate is then cyclized in the presence of a strong base to afford a quinolin-4-one diester. mdpi.com Subsequent selective hydrolysis and decarboxylation can yield quinolin-4-one-3-carboxylic acid. mdpi.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester. wikipedia.orgnumberanalytics.comchemistrysteps.com In the context of quinoline synthesis, an N-substituted diester, formed for example from the reaction of methyl anthranilate with methyl acrylate, undergoes intramolecular cyclization to give a dihydroquinolinone. mdpi.com This intermediate is then oxidized, often with an agent like chloranil, to yield the aromatic quinolin-4-one. mdpi.com The Dieckmann condensation is particularly effective for forming stable five- and six-membered rings. wikipedia.orgchemistrysteps.com

Modern Catalytic Methods for Quinolinepropanoic Acid Derivatives

Modern synthetic chemistry has introduced a range of catalytic methods to improve the efficiency, selectivity, and environmental sustainability of quinoline synthesis. nih.gov These approaches often build upon classical reactions by employing novel catalysts, including metal complexes, nanoparticles, and organocatalysts. researchgate.netnih.gov

Catalytic systems have been applied to enhance traditional syntheses like the Friedländer annulation and the Doebner reaction. For instance, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) has been used as a reusable, eco-friendly catalyst for Friedländer synthesis under solvent-free conditions. researchgate.net For the Doebner reaction, which directly produces the key quinoline-4-carboxylic acid precursor, various acid catalysts have been systematically studied to optimize yields, especially for challenging substrates. nih.govacs.org

Transition metal catalysis offers powerful tools for C-H activation and C-C bond formation. Palladium-catalyzed carbonylation reactions have been developed to introduce carboxyl groups onto the quinoline scaffold. google.com For example, 2,3-dichloroquinoline (B1353807) can be converted to dimethyl 2,3-quinolinedicarboxylate through a palladium-catalyzed carbonylation, which can be further processed. google.com Other metals like cobalt have been used for C-H amidation to access quinolones. scispace.com The use of nanocatalysts, such as those based on iron, nickel, or copper, is an emerging area that provides high efficiency and catalyst reusability for synthesizing quinoline derivatives under greener conditions. nih.govnih.gov

N-Heterocyclic Carbene-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a variety of chemical transformations. nih.gov Their utility in the synthesis of complex molecules stems from their ability to act as potent nucleophiles and bases, enabling unique modes of substrate activation. nih.govfrontiersin.orgd-nb.info In the context of quinoline synthesis, NHC catalysis can be employed to construct the quinoline core or to functionalize existing quinoline structures.

While direct NHC-catalyzed synthesis of this compound is not extensively documented, the principles of NHC catalysis are applicable to the synthesis of its precursors and derivatives. For instance, NHCs can catalyze the formation of key intermediates through reactions like the benzoin (B196080) condensation and Stetter reaction. rsc.orgnih.gov These intermediates can then be further elaborated to yield the desired quinolinepropanoic acid scaffold.

One of the key activation modes of NHCs involves the generation of acyl anion equivalents from aldehydes, which can then participate in various carbon-carbon bond-forming reactions. semanticscholar.org This strategy could be envisioned for the construction of the propanoic acid side chain on a pre-formed quinoline ring. Furthermore, NHC-catalyzed annulation reactions, which involve the formation of cyclic structures, have been successfully used to synthesize various heterocyclic compounds and could be adapted for quinoline synthesis. nih.gov

A notable aspect of NHC catalysis is its potential for domino reactions, where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity. nih.gov Such cascade processes, often involving the generation of azolium enolates or homoenolates, could provide efficient routes to substituted quinoline derivatives. nih.gov

It's important to note that the specific application of NHC catalysis to the direct synthesis of this compound requires further research. However, the versatility and broad applicability of NHC-catalyzed reactions suggest that they hold significant promise for the future development of novel and efficient synthetic routes to this compound and its analogs.

Metal-Catalyzed Cross-Coupling and Cascade Cyclization Reactions

Metal-catalyzed reactions are fundamental in modern organic synthesis, providing powerful tools for the construction of complex molecular architectures. eie.grbeilstein-journals.org In the synthesis of this compound and its derivatives, transition metal catalysis, particularly with palladium, plays a significant role. eie.gr These methods often involve cross-coupling reactions and cascade cyclizations, which allow for the efficient formation of the quinoline ring system and the introduction of various substituents.

Palladium-Catalyzed Reactions:

Other Metal Catalysts:

Copper-catalyzed reactions are often used for C-N and C-O bond formation and can be employed in the final cyclization step to form the quinoline ring. mdpi.com

Rhodium and Cobalt catalysts have been shown to be effective in C-H activation and annulation reactions, providing alternative routes to substituted quinolines. mdpi.com

Iron-catalyzed reactions are gaining attention as a more sustainable and cost-effective alternative to precious metal catalysts. beilstein-journals.org Iron can catalyze cross-dehydrogenative coupling (CDC) reactions, which offer an atom-economical way to form C-C bonds. beilstein-journals.org

The table below summarizes some examples of metal-catalyzed reactions used in the synthesis of quinoline derivatives.

| Catalyst | Reaction Type | Reactants | Product | Reference |

| Palladium | Cross-Coupling | Aryl halides and boronic acids | Biaryls | eie.gr |

| Copper | Annulation | Ketone oxime acetates and anilines | Quinolines | mdpi.com |

| Rhodium | C-H Activation/Annulation | Enaminones and anthranils | Quinolines | mdpi.com |

| Cobalt | C-H Activation/Cyclization | Acetophenone and aniline | Quinolines | mdpi.com |

| Iron | Cross-Dehydrogenative Coupling | sp3 C-H and sp2 C-H bonds | C-C coupled products | beilstein-journals.org |

These metal-catalyzed methodologies provide a versatile toolkit for the synthesis of this compound and its analogs, enabling the creation of a wide range of structures for further investigation.

Visible Light-Mediated Photocatalytic Dehydrogenation

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild and environmentally friendly conditions for a wide range of chemical transformations. mdpi.comnih.govrsc.org One of its significant applications is in the dehydrogenation of N-heterocycles, providing a direct route to the synthesis of aromatic compounds like quinolines from their saturated or partially saturated precursors. mdpi.com

This methodology relies on the use of a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process. nih.gov In the context of synthesizing quinoline derivatives, this often involves the oxidation of a tetrahydroquinoline precursor. The process typically proceeds through the following general steps:

Excitation of the Photocatalyst: The photocatalyst absorbs visible light, promoting it to an excited state.

Electron Transfer: The excited photocatalyst can then act as an oxidant, accepting an electron from the tetrahydroquinoline substrate to form a radical cation.

Deprotonation and Oxidation: The radical cation undergoes subsequent deprotonation and further oxidation steps, ultimately leading to the aromatic quinoline product.

Catalyst Regeneration: The photocatalyst is regenerated in the catalytic cycle, often by transferring the electron to an oxidant such as molecular oxygen from the air. mdpi.com

A variety of photocatalysts have been employed for this transformation, including organic dyes like Rose Bengal and Eosin Y, as well as transition metal complexes, particularly those of iridium and ruthenium. mdpi.comnih.gov Metal-free photocatalysts are also gaining prominence due to their lower cost and reduced environmental impact. mdpi.com

The reaction conditions for visible-light-mediated dehydrogenation are typically mild, often proceeding at room temperature and utilizing readily available light sources such as blue LEDs. rsc.orgrsc.org This approach is compatible with a wide range of functional groups, making it a versatile tool for the late-stage functionalization of complex molecules. nih.gov

While the direct synthesis of this compound via photocatalytic dehydrogenation of the corresponding tetrahydroquinolinepropanoic acid is a plausible and attractive route, specific examples in the literature are still emerging. However, the successful dehydrogenation of various substituted tetrahydroquinolines to their corresponding quinolines strongly suggests the feasibility of this approach. mdpi.comnih.gov

The table below provides a summary of key aspects of this methodology.

| Feature | Description | Reference |

| Principle | Use of visible light and a photocatalyst to promote dehydrogenation. | nih.gov |

| Substrates | Typically tetrahydroquinolines or other partially saturated N-heterocycles. | mdpi.com |

| Products | Quinolines and other aromatic N-heterocycles. | mdpi.com |

| Photocatalysts | Organic dyes (Rose Bengal, Eosin Y), Iridium complexes, Ruthenium complexes, Metal-free catalysts. | mdpi.comnih.gov |

| Conditions | Visible light (e.g., blue LEDs), room temperature, often in the presence of an oxidant like air. | rsc.orgrsc.org |

| Advantages | Mild conditions, high functional group tolerance, environmentally friendly. | nih.gov |

Derivatization Strategies and Functional Group Transformations of the this compound Scaffold

Synthesis of Substituted Quinoline-4-carboxylic Acid Analogs

The synthesis of substituted quinoline-4-carboxylic acid analogs is a significant area of research, as these compounds often serve as key intermediates for the development of bioactive molecules. nih.govresearchgate.net Several classical and modern synthetic methods are employed to construct the quinoline-4-carboxylic acid core, which can be considered a close structural relative of this compound. The strategies used for the former can often be adapted for the synthesis of the latter.

Two of the most prominent methods for synthesizing quinoline-4-carboxylic acids are the Doebner and Pfitzinger reactions. researchgate.netimist.ma

The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. purdue.edu It is a versatile method that allows for the introduction of a wide variety of substituents on the quinoline ring by simply changing the starting aniline and aldehyde. nih.gov The reaction typically proceeds under mild conditions and can be amenable to one-pot procedures. imist.ma

The Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group, in the presence of a base. ui.ac.idresearchgate.net This method is particularly useful for synthesizing quinolines with substituents at the 2-position.

Modern advancements in these classical methods often focus on improving reaction efficiency, reducing reaction times, and employing greener reaction conditions. This includes the use of microwave irradiation, solvent-free conditions, and efficient catalysts. researchgate.net For instance, novel catalysts such as Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride have been developed for the one-pot synthesis of 2-arylquinoline-4-carboxylic acids. imist.ma

The table below summarizes some synthetic approaches to quinoline-4-carboxylic acid analogs.

| Reaction | Reactants | Key Features | Reference |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Three-component, versatile for substitution patterns. | purdue.edu |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Synthesizes 2-substituted quinolines. | ui.ac.id |

| Modified Doebner | 1-Naphthylamine, Benzaldehydes, Pyruvic Acid | One-pot, solvent-free, uses a novel catalyst. | imist.ma |

| Modified Pfitzinger | Isatin, Ketones, KOH in Ethanol | Synthesis of TACE inhibitors. | researchgate.net |

These synthetic strategies provide a robust platform for generating a diverse library of substituted quinoline-4-carboxylic acid analogs, which are valuable precursors for further chemical exploration and derivatization.

Incorporation of Amino Acid Moieties and their Derivatives

The incorporation of amino acid moieties into the this compound scaffold represents a key strategy for creating novel hybrid molecules with potential biological activity. mdpi.com Amino acids are fundamental building blocks of life, and their integration into other molecular frameworks can impart unique structural and functional properties. wikipedia.org This derivatization is typically achieved by forming an amide bond between the carboxylic acid group of the quinolinepropanoic acid and the amino group of an amino acid or its ester. mdpi.com

The formation of this amide linkage is a standard transformation in peptide chemistry. Common coupling agents used to facilitate this reaction include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or N,N'-carbonyldiimidazole. researchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of the amino acid.

A wide variety of natural and unnatural amino acids can be utilized in this process, allowing for the systematic exploration of structure-activity relationships. plos.org The properties of the resulting conjugate, such as its polarity, charge, and steric bulk, can be fine-tuned by the choice of the amino acid. For example, the incorporation of a hydrophobic amino acid like leucine (B10760876) or phenylalanine will increase the lipophilicity of the molecule, while the use of a charged amino acid like aspartic acid or lysine (B10760008) will enhance its water solubility. wikipedia.org

Furthermore, the amino acid itself can be further modified. The free carboxylic acid group of the incorporated amino acid can be esterified or amidated, and the side chain can be functionalized if it contains a reactive group (e.g., the hydroxyl group of serine or the thiol group of cysteine). frontiersin.org This allows for the creation of a vast array of complex and diverse molecules based on the this compound scaffold.

The table below summarizes the key aspects of incorporating amino acid moieties.

| Feature | Description |

| Reaction Type | Amide bond formation (peptidic coupling). |

| Reactants | This compound and an amino acid (or its ester). |

| Coupling Agents | DCC, EDC, N,N'-carbonyldiimidazole, etc. |

| Amino Acid Diversity | Natural and unnatural α-amino acids, β-amino acids, and their derivatives can be used. |

| Purpose | To create hybrid molecules with potentially enhanced biological activity and to explore structure-activity relationships. |

The ribosomal incorporation of unnatural amino acids into proteins in vivo is a powerful technique, though its direct application to the synthesis of small molecules like this compound derivatives is not straightforward. nih.gov However, the principles of using modified amino acids to probe biological systems are relevant to the rationale behind creating these conjugates. plos.org

Stereoselective Synthesis of Chiral this compound Enantiomers

The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry and drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities. ub.eduumontpellier.fr For a molecule like this compound, which possesses a chiral center at the α-position of the propanoic acid side chain, the ability to synthesize specific enantiomers is crucial for evaluating their individual biological profiles.

Several strategies can be employed for the stereoselective synthesis of chiral this compound enantiomers:

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, often from natural sources like amino acids or hydroxy acids, to construct the desired chiral molecule. ub.edu For example, a chiral precursor containing the propanoic acid side chain with the desired stereochemistry could be coupled with a quinoline moiety.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a subsequent stereoselective reaction. ub.edubham.ac.uk After the desired stereocenter is created, the auxiliary is removed. For instance, an achiral quinoline precursor could be attached to a chiral auxiliary, followed by the diastereoselective introduction of the propanoic acid side chain.

Asymmetric Catalysis: This is one of the most efficient methods for stereoselective synthesis. It involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. mdpi.com This could involve, for example, the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor to establish the chiral center.

Resolution of Racemates: This method involves the separation of a racemic mixture of the two enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography. ub.edu While not a synthetic method in the strictest sense, it is a practical way to obtain enantiopure compounds.

The intramolecular cyclization of chiral amino acid derivatives is a powerful strategy for the synthesis of cyclic amino acid analogs, and similar principles could be adapted for the construction of the quinoline ring system with a pre-existing chiral center in the side chain. nih.gov

The table below summarizes the main strategies for stereoselective synthesis.

| Strategy | Description |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. |

| Chiral Auxiliaries | A temporary chiral group directs a stereoselective reaction. |

| Asymmetric Catalysis | A chiral catalyst favors the formation of one enantiomer. |

| Resolution of Racemates | Separation of a 1:1 mixture of enantiomers. |

The development of efficient and scalable stereoselective syntheses of this compound enantiomers is a key objective for the detailed investigation of their biological properties.

Synthesis of Radiolabeled this compound Analogs

The synthesis of radiolabeled analogs of this compound is essential for their application in molecular imaging techniques like Positron Emission Tomography (PET). These techniques allow for the non-invasive study of biological processes in vivo. The introduction of positron-emitting radionuclides, such as carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F), into the quinoline structure is a key step in developing these imaging agents.

Carbon-11 Labeling: Due to its short half-life of about 20.4 minutes, ¹¹C-labeling requires rapid and highly efficient synthetic methods. osti.gov A common strategy is the methylation of a suitable precursor in the final step of the synthesis. For instance, various carbon-11-labeled 2-oxoquinoline and 2-chloroquinoline (B121035) derivatives have been prepared through O-[¹¹C]methylation of their corresponding precursors using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) in the presence of a base. nih.gov This method has yielded radiochemical purities greater than 99% with a synthesis time of 15-20 minutes. nih.gov Similarly, N-[¹¹C]methylated quinoline-2-carboxamides have been synthesized by reacting desmethyl precursors with [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govacs.org Optimization of this reaction has shown that lower temperatures (-15 °C) can increase the labeling efficiency when using [¹¹C]methyl triflate. acs.org

Fluorine-18 Labeling: Fluorine-18 has a longer half-life of approximately 109.8 minutes, which allows for more complex, multi-step syntheses and distribution to other PET centers. nih.gov The development of ¹⁸F-labeled quinoline analogs is an active area of research. For example, an ¹⁸F-labeled quinoline analogue intended for imaging fibroblast activation protein (FAP) was synthesized via a copper-mediated SNAr reaction from a boronic ester precursor. nih.gov While many potential ¹⁸F-labeled probes are being developed, creating them can be challenging as not all fluorination chemistries are suitable for their synthesis. researchgate.net

Below is a table summarizing the synthesis of some radiolabeled quinoline derivatives.

| Radiotracer | Precursor | Labeling Agent | Radiochemical Yield (RCY) | Synthesis Time |

| [¹¹C]6a-d, [¹¹C]9a-d | Desmethyl 2-oxoquinoline & 2-chloroquinoline derivatives | [¹¹C]CH₃OTf | 40-50% | 15-20 min |

| [¹¹C]4, [¹¹C]5, [¹¹C]6 | Desmethyl quinoline-2-carboxamide (B1208818) derivatives | [¹¹C]methyl iodide or [¹¹C]methyl triflate | 30 ± 5% | 30 min |

| [¹¹C]RS-016 | Desmethyl N-(1-adamantyl)-1-(2-ethoxyethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide | Not Specified | Not Specified | Not Specified |

| [¹⁸F]3 | Boronic ester precursor of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue | [¹⁸F]Fluoride (via copper-mediated SNAr) | Not Specified | Not Specified |

Scalable Synthesis and Process Optimization Considerations

Transitioning the synthesis of this compound and its derivatives from a laboratory setting to a large-scale industrial process requires significant optimization to ensure efficiency, cost-effectiveness, and safety. researchgate.net Key challenges in scaling up include managing reactions that yield poorly or require harsh conditions, which can complicate purification. researchgate.net

Green Chemistry and Efficiency: Modern scalable syntheses increasingly focus on "green chemistry" principles to minimize environmental impact. rsc.org This involves using environmentally benign catalysts and solvents, reducing reaction times, and improving atom economy. rsc.orgresearchgate.net For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and produce excellent yields of quinoline derivatives with high atom economy. rsc.org The use of recyclable heterogeneous catalysts like sulfamic acid also contributes to more sustainable processes. rsc.org

Optimization of Reaction Conditions: Careful optimization of parameters like temperature, catalysts, and solvents is crucial. For example, lowering the temperature during an alkylation step from 100°C to 80°C was found to reduce byproduct formation from 15% to just 3%. The development of novel methods, such as the use of a triflylpyridinium reagent for the controlled reduction of carboxylic acids to aldehydes, offers rapid and scalable solutions that can be applied in a continuous flow process. nih.gov

The table below highlights different approaches and their advantages in the synthesis of quinoline derivatives.

| Synthetic Approach | Key Features | Advantages for Scalability |

| Conventional Methods (e.g., Skraup, Friedlander) | Well-established cyclization reactions. researchgate.net | Often effective but can use harsh, environmentally incompatible reagents. rsc.org |

| Microwave-Assisted Synthesis | Uses microwave activation to accelerate reactions. rsc.org | Significantly reduced reaction times, high yields, and improved atom economy. rsc.orgijfans.org |

| Catalyst Optimization | Employs recyclable or environmentally benign catalysts (e.g., nano ZnO, sulfamic acid). rsc.org | Cost-effective, reduces waste, and allows for solvent-free conditions. rsc.org |

| Chromatography-Free Purification | Relies on methods like recrystallization instead of column chromatography. nih.gov | Greatly simplifies purification, reduces cost and time. nih.gov |

| Continuous Flow Synthesis | Reactions are run in a continuously flowing stream rather than in batches. | Enhanced efficiency, safety, and throughput; facilitates catalyst recycling. |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. Both Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) methods are employed to obtain a vibrational spectrum of the compound. For 4-Quinolinepropanoic acid, the spectrum is dominated by features characteristic of its carboxylic acid and quinoline (B57606) moieties.

The most prominent feature is the very broad absorption band for the O–H bond stretch of the carboxylic acid group, which typically appears in the 3300-2500 cm⁻¹ region. orgchemboulder.comlibretexts.org This broadness is a result of intermolecular hydrogen bonding, which often causes carboxylic acids to exist as dimers in the solid state. Superimposed on this broad envelope are the sharper C–H stretching bands of the aromatic quinoline ring and the aliphatic propanoic acid chain, usually found between 3100-2850 cm⁻¹. orgchemboulder.comlibretexts.org

Another key diagnostic peak is the strong, sharp absorption from the carbonyl (C=O) group stretch of the carboxylic acid, located between 1760-1690 cm⁻¹. libretexts.org Its precise position can be influenced by conjugation with the quinoline ring. The spectrum also contains a C–O stretching band between 1320-1210 cm⁻¹ and O–H bending vibrations. orgchemboulder.com

For derivatives such as Rebamipide (α-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-quinolinepropanoic acid), additional peaks are observed. For instance, studies on Rebamipide show characteristic peaks including an N-H stretch from the amide group around 3271 cm⁻¹, a carboxyl C=O stretch near 1726 cm⁻¹, and other bands related to its additional functional groups. ijper.orgnih.gov

Table 1: Characteristic Infrared Absorption Bands for Carboxylic Acids

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch | 3300–2500 | Strong, Very Broad |

| Alkyl/Aromatic | C–H Stretch | 3100–2850 | Medium, Sharp |

| Carbonyl | C=O Stretch | 1760–1690 | Strong, Sharp |

| Carboxylic Acid | C–O Stretch | 1320–1210 | Medium |

| Carboxylic Acid | O–H Bend | 1440–1395 & 950–910 | Medium |

Data sourced from general spectroscopic principles. orgchemboulder.comlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic arrangement by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the quinoline ring and the propanoic acid side chain. The proton of the carboxylic acid (–COOH) is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region. pdx.edu The protons on the quinoline ring are aromatic and would resonate in the downfield region, generally between 7.0 and 9.0 ppm. For the related quinoline-4-carboxylic acid, signals have been assigned at chemical shifts including 9.10, 8.78, 8.18, 8.00, 7.88, and 7.77 ppm. chemicalbook.com The propanoic acid chain protons (–CH₂CH₂–) would appear further upfield, typically in the 2.5-3.5 ppm range, with their exact shifts and splitting patterns determined by their proximity to the quinoline ring and the carboxyl group.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. pdx.edu The carbons of the quinoline ring would produce a series of signals in the aromatic region (approx. 115-150 ppm), while the aliphatic carbons of the propanoic acid chain would be found in the upfield region (approx. 20-40 ppm).

Detailed NMR studies on derivatives like Rebamipide have been performed. For a cocrystal of Rebamipide, ¹H NMR signals were observed at δ 13.07 (s, 1H, likely COOH), 11.66 (s, 1H, likely amide NH), and a series of aromatic and aliphatic signals corresponding to its complex structure. google.com

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group Region | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (R-COOH ) | 10.0 – 12.0 |

| ¹H | Quinoline Ring (Ar-H ) | 7.0 – 9.1 |

| ¹H | Propanoic Chain (-CH₂ -CH₂ -) | 2.5 – 3.5 |

| ¹³C | Carbonyl (C =O) | 160 – 180 |

| ¹³C | Quinoline Ring (Ar-C ) | 115 – 150 |

| ¹³C | Propanoic Chain (-C H₂-C H₂-) | 20 – 40 |

Data based on general NMR principles and data from related compounds. pdx.educhemicalbook.com

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. Techniques such as electrospray ionization (ESI) are commonly used. The molecular ion peak (M⁺) for this compound would correspond to its molecular weight.

A primary fragmentation pathway for quinoline carboxylic acids involves the loss of the carboxyl group as a radical (•COOH, 45 mass units) or the loss of carbon dioxide (CO₂, 44 mass units). chempap.org This leads to significant fragment ions observed at [M-45]⁺ and [M-44]⁺•. Another characteristic fragmentation of the quinoline ring itself is the loss of hydrogen cyanide (HCN, 27 mass units). chempap.org Analysis of these fragments helps to confirm the presence of both the carboxylic acid and the quinoline core. Studies using high-resolution mass spectrometry (HRMS) on derivatives of Rebamipide have precisely confirmed their molecular formulas based on observed m/z values. jst.go.jp

Table 3: Expected Mass Spectrometry Fragments for this compound

| Ion | Description |

|---|---|

| [M]⁺• | Molecular Ion |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [M-CO₂]⁺• | Loss of carbon dioxide |

| [M-C₂H₄COOH]⁺ | Cleavage of the propanoic acid chain |

Data based on established fragmentation patterns for quinoline carboxylic acids. chempap.org

Solid-State Structural Analysis

While spectroscopic methods define the molecular structure, solid-state techniques are required to understand how these molecules arrange themselves in a crystal lattice. This is crucial for understanding physical properties.

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. creative-biostructure.comlibretexts.org Single-crystal X-ray diffraction (SXRD), when a suitable crystal can be grown, provides a precise atomic-resolution structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. For the first time, the structure of the derivative Rebamipide was determined by single-crystal X-ray diffraction, providing unambiguous proof of its molecular conformation and packing. acs.org Studies on solvated crystals of Rebamipide (with DMSO and CH₂Cl₂) revealed a monoclinic crystal system with the space group P2₁/c, detailing the specific hydrogen bond networks and molecular packing. researchgate.netrsc.org

Powder X-ray diffraction (PXRD) is used to analyze microcrystalline samples. It generates a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. nih.gov PXRD is essential for distinguishing between different polymorphs, identifying crystalline and amorphous materials, and for quality control. researchgate.net

Polymorphism is the ability of a compound to exist in more than one crystal structure. rsc.org Different polymorphs can have distinct physical properties. The study of this compound derivatives has shown extensive polymorphism. Rebamipide, for example, is known to exist in at least two polymorphic forms, Form 1 and Form 2, which can be distinguished by techniques such as differential thermal analysis and PXRD. nih.gov

Furthermore, research has identified several solvates (where solvent molecules are incorporated into the crystal lattice) and their corresponding anhydrate forms. researchgate.net For instance, a dichloromethane (B109758) solvate of Rebamipide was found to transform into a novel polymorphic form (Form 3) upon solvent removal, and then into another (Form 4) upon heating. researchgate.netrsc.orgrsc.org A hydrate (B1144303) form was also shown to convert to a different polymorph (Form 5) after dehydration. researchgate.netrsc.org These studies highlight the rich solid-state chemistry of this class of compounds and the importance of controlling crystallization conditions.

Table 4: Known Solid Forms of the Derivative Rebamipide

| Form Name | Type | Crystal System | Space Group | Notes |

|---|---|---|---|---|

| Rebamipide Form 1 | Polymorph | - | - | Commercial form. researchgate.net |

| Rebamipide Form 2 | Polymorph | - | - | Isolated by recrystallization. nih.gov |

| RBM/DMSO | Solvate | Monoclinic | P2₁/c | Contains dimethyl sulfoxide (B87167). researchgate.netrsc.org |

| RBM/CH₂Cl₂ | Solvate | Monoclinic | P2₁/c | Contains dichloromethane. researchgate.netrsc.org |

| Rebamipide Form 3 | Polymorph | - | - | Formed from desolvation of RBM/CH₂Cl₂. researchgate.netrsc.org |

| Rebamipide Form 4 | Polymorph | - | - | Formed by heating Form 3. researchgate.netrsc.org |

Characterization of Solvate and Hydrate Forms

The ability of a compound to incorporate solvent molecules into its crystal lattice, forming solvates or, in the case of water, hydrates, is a critical aspect of its solid-state characterization. While specific studies on the solvate and hydrate forms of this compound are not extensively documented in publicly available literature, the behavior of closely related quinoline derivatives, particularly those existing in the quinolin-2-one tautomeric form, provides significant insights.

Active pharmaceutical ingredients can exist in various solid forms which can affect their thermodynamic properties and, consequently, their solubility and stability. lgcstandards.com The formation of solvates and hydrates is a common phenomenon, with about one-third of organic molecules capable of forming them. wikipedia.org The stability and dissolution properties of these forms can differ significantly from the anhydrous or non-solvated forms. For instance, the anhydrous form of a drug is often more soluble in water than its hydrate form because the hydrate's crystal lattice is already stabilized by water molecules. libretexts.org Conversely, solvates with organic solvents may be more water-soluble if the incorporated solvent has a high affinity for water. libretexts.org

Studies on Rebamipide, which is an α-amino-N-(4-chlorobenzoyl) derivative of 1,2-dihydro-2-oxo-4-quinolinepropanoic acid, have revealed the existence of multiple solvates and hydrates. biorxiv.org Research has identified and characterized solvates with solvents such as dimethyl sulfoxide (DMSO), dichloromethane, ethanol, and water. biorxiv.org These findings underscore the propensity of the quinolinone scaffold, a potential tautomer of this compound, to form various solvated and hydrated crystal structures. The formation of these different solid-state forms is often achieved through solvent crystallization methods. biorxiv.org The general principles suggest that this compound likely also forms hydrates and solvates, the specific characteristics of which would depend on the solvent and crystallization conditions used.

Conformational Dynamics and Tautomerism

The flexibility of the propanoic acid side chain and the potential for tautomerism in the quinoline ring system are key aspects of the dynamic nature of this compound.

Conformational analysis of substituted quinolines has been a subject of research to understand their spatial arrangement. For instance, studies on 4-substituted quinolines indicate that the substituents can adopt various orientations relative to the quinoline ring, which can be influenced by steric and electronic factors. nih.govresearchgate.net The rotation around the bond connecting the substituent to the quinoline ring can lead to different conformers with varying energies. rsc.org For this compound, the propanoic acid side chain has multiple rotatable bonds, allowing for a range of possible conformations in solution. The preferred conformation would be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions. Computational modeling and experimental techniques like NMR spectroscopy are typically used to investigate these conformational preferences. biorxiv.orgrsc.org

Studies on Keto-Enol Tautomerism in Quinoline-2-one Derivatives

A significant aspect of the chemistry of this compound is its potential to exist in tautomeric forms. The quinoline ring can exist as the aromatic quinoline or as a quinolin-2-one (also known as a carbostyril). This is a form of keto-enol tautomerism, where the "enol" form is the 2-hydroxyquinoline (B72897) and the "keto" form is the quinolin-2-one. wikipedia.org For many quinoline derivatives, the keto form is thermodynamically more stable. wikipedia.orglibretexts.org

The keto-enol tautomerism is a chemical equilibrium between a keto form (a carbonyl group) and an enol form (a hydroxyl group adjacent to a double bond). wikipedia.org This interconversion is often catalyzed by acids or bases. masterorganicchemistry.com In the context of this compound, the relevant equilibrium would be between 2-hydroxy-4-quinolinepropanoic acid (the enol form) and 1,2-dihydro-2-oxo-4-quinolinepropanoic acid (the keto form).

Studies on various quinolin-2-one derivatives have confirmed the predominance of the keto tautomer. cymitquimica.com The stability of this form is a key factor in the structure and reactivity of these compounds. The presence of the amide group within the ring in the keto form influences the electronic properties and potential interactions of the molecule. The equilibrium can, however, be influenced by factors such as solvent polarity and the presence of substituents on the ring. researcher.life

Due to the scarcity of direct experimental data for this compound in peer-reviewed literature, the following table presents data for a closely related derivative, α-amino-1,2-dihydro-2-oxo-4-quinolinepropanoic acid hydrochloride, to provide an illustrative example of the types of data used for structural elucidation.

Table 1: Spectroscopic and Physical Data for a Derivative of this compound

| Property | Data for (αS)-α-amino-1,2-dihydro-2-oxo-4-quinolinepropanoic acid hydrochloride cymitquimica.com |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃·HCl |

| Appearance | Solid |

| Tautomeric Form | The name indicates the presence of the 1,2-dihydro-2-oxo (keto) form. |

| Stereochemistry | The (αS)- designation indicates a specific stereoisomer at the alpha-carbon of the propanoic acid chain. |

| Functional Groups | Quinolin-2-one, Carboxylic acid, Amine (as hydrochloride salt) |

This table is provided for illustrative purposes and shows data for a derivative, not the title compound itself.

Structure Activity Relationship Sar Investigations of 4 Quinolinepropanoic Acid Derivatives

Impact of Substitution Patterns on Pharmacological Profiles

The pharmacological profile of 4-quinolinepropanoic acid derivatives can be systematically modified by introducing various substituents at different positions on the molecule. These substitutions influence parameters such as potency, selectivity, and pharmacokinetic properties.

Modifications on the quinoline (B57606) ring are a cornerstone of the SAR of this class of compounds. The nature and position of the substituent can have a profound impact on activity.

Halogenation: The introduction of halogen atoms at specific positions has been shown to modulate activity significantly. For instance, in a series of 4-quinoline carboxylic acid analogues developed as antiviral agents targeting the human dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, substituting the C7 position with a fluorine atom resulted in a tenfold increase in activity compared to the unsubstituted analogue. ucsf.edumdpi.com Conversely, bromine at the same position was only moderately tolerated, and a nitro group led to a significant decrease in potency. ucsf.edu In the context of antibacterial agents, a fluorine atom at the C6 position has been found to considerably enhance a compound's antibacterial efficacy. acs.org

Lipophilicity and Steric Effects: For cyclooxygenase-2 (COX-2) inhibitors, the presence of lipophilic (fat-soluble) substituents on the C7 and C8 positions of the quinoline ring is considered important for inhibitory activity. libretexts.orgvulcanchem.com In another study on antileishmanial agents, the introduction of a chlorine atom at the C6 position led to derivatives with higher activity. nih.gov The size and bulk of substituents are also critical. For Src kinase inhibitors based on a 4-anilino-3-quinolinecarbonitrile scaffold, the size of the substituent at the C7 position was found to be a key determinant of inhibitory activity. wikipedia.org

The following table summarizes the effect of different substituents on the quinoline ring on the antiviral activity of 4-quinoline carboxylic acid analogues against Vesicular Stomatitis Virus (VSV).

| Compound ID | C7-Substituent | EC50 (μM) against VSV |

|---|---|---|

| C11 | -Cl | 1.10 |

| C12 | -F | 0.11 |

| C13 | -Br | 3.10 |

| C16 | -NO2 | 1.98 |

Data sourced from Das et al., ACS Med Chem Lett, 2013. ucsf.edumdpi.com

The propanoic acid side chain is a critical component for both target interaction and influencing the physicochemical properties of the compounds.

Chain Length: The length of the carboxylic acid side chain can affect binding affinity and pharmacokinetics. Studies on structurally related naphthyridine derivatives, which also act as integrin antagonists, have shown that varying the chain length from acetic (2 carbons) to propanoic (3 carbons) and further to pentanoic (5 carbons) or nonanoic (9 carbons) can enhance binding affinity, likely by allowing the chain to penetrate deeper into a hydrophobic pocket of the receptor.

α-Substitution: Introducing substituents on the α-carbon (the carbon adjacent to the carboxylic acid) of the propanoic acid chain is a key strategy for modifying activity. The presence of an α-amino group creates a chiral center and introduces both amine and carboxylic acid functionalities, which can lead to specific interactions with biological targets. cymitquimica.comcphi-online.com While not quinoline derivatives, studies on phenylglycine analogues have shown that the size of the α-carbon substituent is crucial for receptor selectivity; small aliphatic groups favor antagonism at one receptor subtype (mGlu1α), while bulkier groups may favor another (mGlu5a). nih.gov This principle highlights the importance of α-substitution for tuning the biological profile.

Carboxyl Group Modification: The terminal carboxylic acid group is a primary site for modification.

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide is a common strategy to alter properties like solubility, cell permeability, and metabolic stability. organic-chemistry.orglibretexts.org For instance, novel quinoline derivatives have been synthesized by forming an amide bond between a quinoline-4-carboxylic acid and various amino acids, effectively creating complex substituted propanoic acid side chains. mdpi.com

Bioisosteric Replacement: The carboxylic acid group can be replaced by other acidic functional groups, known as bioisosteres (e.g., tetrazoles, acylsulfonamides), to improve pharmacokinetic profiles while maintaining the necessary acidic interaction with the target. researchgate.net

Attaching additional aromatic or heterocyclic rings to the this compound scaffold is a widely used strategy to explore new binding interactions and enhance potency.

Aryl Substituents: The introduction of a phenyl ring, often at the C2 position, is a common feature in many active quinoline derivatives. For COX-2 inhibitors, a 2-(4-(methylsulfonyl)phenyl) substituent was designed as a key pharmacophore. libretexts.orgvulcanchem.com In the development of DHODH inhibitors, bulky hydrophobic substituents at the C2 position, such as a biphenyl (B1667301) group, were found to be necessary for potent inhibition. organic-chemistry.org

Diaryl Ethers: A diaryl ether linkage at the C2 position has proven effective for antiviral activity. In one series of compounds, a diaryl ether derivative was significantly more potent than the corresponding aryl-alkyl ethers. ucsf.edu

Heterocyclic Rings: Incorporating other heterocyclic systems can lead to significant gains in activity.

Pyrazole: 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have been designed as potential HIV-1 integrase inhibitors. liverpool.ac.uk

Thiazolidine (B150603): The introduction of a thiazolidine ring system into the side chain of 4-aminoquinolines has been investigated to enhance lipophilicity and antimalarial activity. researchgate.net

Naphthyridine: Complex derivatives incorporating a tetrahydro-1,8-naphthyridin-2-yl substituent have been developed as potent integrin antagonists. cymitquimica.com

Coumarins and Chromones: Hybrid molecules linking the quinoline scaffold to coumarins or chromones have been explored, with some showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net

Stereochemical Effects on Molecular Interactions and Biological Target Specificity

When modifications introduce a chiral center, such as an amino group at the α-position of the propanoic acid side chain, the resulting molecule can exist as two non-superimposable mirror images called enantiomers. nih.gov The three-dimensional arrangement, or stereochemistry, of these enantiomers can have a profound impact on their interaction with biological targets, which are themselves chiral.

For α-amino-1,2-dihydro-2-oxo-4-quinolinepropanoic acid, the specific stereochemistry, denoted as (αS), is noted to be a significant factor that can affect its binding to biological targets. nih.gov Similarly, for (R)-2-Amino-3-(quinolin-2-yl)propanoic acid, the (R)-configuration at the α-carbon distinguishes it from its (S)-enantiomer. researchgate.net It is common for one enantiomer to exhibit significantly higher potency or a different pharmacological profile than the other. For example, the (R)-enantiomer of some chiral amino acids has been observed to have superior metabolic stability compared to the (S)-form. researchgate.net This highlights the critical importance of controlling and evaluating the stereochemistry of chiral this compound derivatives during drug development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters), QSAR models can predict the activity of newly designed compounds before they are synthesized, thus streamlining the drug discovery process.

Several QSAR studies have been performed on quinoline derivatives, providing insights applicable to the this compound scaffold.

For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives acting as P-glycoprotein inhibitors, a reliable QSAR model was developed using machine learning methods. The model indicated a strong correlation between the inhibitory activity and specific molecular descriptors.

In another study on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors, a QSAR model revealed that the inhibitory activity was associated with the size of substituents at the C7 position and steric hindrance effects. wikipedia.org

These models demonstrate that the biological activity of quinoline derivatives can be effectively predicted by considering specific structural and physicochemical properties. Such models are invaluable tools for the rational design of new, more potent this compound derivatives.

Molecular Interactions and Receptor Modulation Studies

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

The potential for 4-Quinolinepropanoic acid to act as an allosteric modulator of GPCRs has not been investigated. Allosteric modulation involves the binding of a ligand to a site on the receptor that is distinct from the primary (orthosteric) binding site, leading to a change in the receptor's conformation and function. This can result in either positive or negative modulation of the receptor's response to its endogenous ligand. While some amino acid derivatives have been studied as blockers of bitter taste receptors (a class of GPCRs), this research does not extend to this compound. tocris.com

Mechanisms of Positive Allosteric Modulation

No studies have reported positive allosteric modulation of any GPCR by this compound.

Mechanisms of Negative Allosteric Modulation

There is no evidence to suggest that this compound acts as a negative allosteric modulator of GPCRs.

Analysis of Probe Dependence in Allosteric Ligand Effects

The concept of probe dependence, where the observed effect of an allosteric modulator can vary depending on the orthosteric ligand used, has not been explored for this compound due to the lack of any identified allosteric activity.

Specific Receptor Systems under Investigation

While direct investigations are absent, the broader class of quinoline (B57606) derivatives has been studied for its effects on several receptor systems, most notably purinergic receptors.

Purinergic Receptors (e.g., P2X4, P2X7)

The P2X receptors are ATP-gated ion channels involved in various physiological and pathological processes. scbt.com The P2X7 receptor, in particular, has been a major target for the development of quinoline-based antagonists for inflammatory and neurological disorders. scbt.com These antagonists are typically complex molecules with specific substitutions designed to enhance their inhibitory activity. For example, studies have shown that certain quinoline derivatives can act as potent and selective P2X7 receptor antagonists with IC50 values in the nanomolar range. nih.gov

Similarly, the P2X4 receptor is a target for various modulators, though specific data on this compound is lacking. Research on P2X4 inhibitors has identified compounds from various chemical classes, but not simple quinolinepropanoic acids.

Metabotropic Glutamate (B1630785) Receptors (mGlu1)

There is a lack of specific research in the available scientific literature concerning the interaction of this compound with metabotropic glutamate receptor 1 (mGlu1). While other quinoline-based compounds have been explored for their effects on glutamate receptors, studies focusing on the binding profile and functional activity of this compound at the mGlu1 receptor subtype have not been reported. Therefore, its potential to act as a modulator of mGlu1 receptor signaling remains uncharacterized.

Other Putative Receptor Targets and Modulatory Effects

While direct interactions with cannabinoid and mGlu1 receptors are not documented for this compound, the quinoline scaffold is present in compounds that target a variety of other receptors. For instance, certain quinoline derivatives have been investigated as inhibitors of enzymes such as Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and as antagonists for receptors like MCHR1. tandfonline.comnih.gov Additionally, derivatives of quinoline-4-carboxylic acid have been synthesized and evaluated as inhibitors of cyclooxygenase-2 (COX-2) and human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.govnih.gov It is important to note that these findings pertain to derivatives and not to the parent compound this compound itself, for which specific receptor targets remain largely unidentified in public-domain research.

One notable derivative, Rebamipide, which has a more complex structure based on the this compound backbone, is known to exhibit mucosal protective effects, in part by scavenging free radicals and potentially modulating pathways related to cyclooxygenase-2. newdrugapprovals.org However, extrapolating these activities to the simpler this compound molecule is not scientifically valid without direct experimental evidence.

Table 1: Investigated Biological Targets of Various Quinoline Derivatives

| Derivative Class | Target | Investigated Effect |

| Quinoline-imidazole derivatives | Mycobacterium tuberculosis enoyl-acyl carrier protein reductase | Inhibition |

| Halogenated quinoline derivatives | Monoamine Oxidase A (MAO-A) & B (MAO-B) | Inhibition |

| Quinoline/Quinazoline derivatives | Melanin-concentrating hormone receptor 1 (MCHR1) | Antagonism |

| 4-carboxyl quinoline derivatives | Cyclooxygenase-2 (COX-2) | Inhibition |

| Quinoline-4-carboxylic acid-chalcone hybrids | Human dihydroorotate dehydrogenase (hDHODH) | Inhibition |

This table presents findings for various quinoline derivatives and does not represent data for this compound itself.

Ligand-Receptor Interaction Dynamics and Conformational Changes

Specific studies detailing the ligand-receptor interaction dynamics and conformational changes induced by this compound are not available. However, computational and experimental studies on other quinoline derivatives provide general insights into how this chemical scaffold can interact with protein binding sites.

The aromatic nature of the quinoline ring allows for various types of interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues within a receptor's binding pocket. samipubco.com The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target. samipubco.com Modifications to the quinoline ring can significantly alter a compound's electronic properties, thereby influencing its binding affinity and selectivity. samipubco.com

Molecular docking and dynamics simulations of other quinoline derivatives have shown that both the ligand and the receptor can undergo conformational changes upon binding. tandfonline.com This "induced fit" model leads to a more stable and refined ligand-receptor complex. tandfonline.com For example, in studies of quinoline derivatives binding to MCHR1, the quinoline ring was observed to be stabilized within the binding pocket through interactions with specific residues, leading to a conformation that enhances the functional activity of the compound. nih.gov The stability of such complexes is often evaluated using computational methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) to calculate binding free energies. acs.org

Modulation of Downstream Cellular Signaling Pathways

Due to the absence of studies on the specific receptor targets of this compound, there is no direct evidence regarding its modulation of downstream cellular signaling pathways. In general, the effect of a compound on intracellular signaling is a direct consequence of its interaction with a primary receptor.

For instance, if a quinoline derivative were to act on a G-protein coupled receptor (GPCR), it could modulate a variety of downstream pathways, such as those involving cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) phosphates, or mitogen-activated protein kinases (MAPKs). The specific pathway modulated would depend on the G-protein subtype (e.g., Gs, Gi/o, Gq/11) to which the receptor is coupled.

In a broader context, some quinoline-based compounds have been shown to influence signaling pathways. For example, the drug Tipifarnib, a quinolinone derivative, blocks the farnesylation of the Ras protein, thereby disrupting its localization and subsequent activation of downstream signaling pathways involved in cell proliferation. rssing.com However, this action is highly specific to the structure of Tipifarnib and cannot be attributed to this compound without dedicated research.

Enzymatic Activity and Metabolic Pathway Investigations

Enzyme Inhibition and Activation Studies

The quinoline (B57606) scaffold is a recurring motif in compounds designed to interact with a range of enzymes. The following sections detail the known and potential enzymatic activities of 4-quinolinepropanoic acid and related quinoline derivatives.

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. nih.gov While direct studies on this compound's effect on DHODH are not extensively documented, research on quinoline-4-carboxylic acids has demonstrated potent inhibitory activity. These compounds, which share the quinoline core with this compound, have been the focus of structure-guided design to develop improved DHODH inhibitors. nih.govnih.govnih.gov For instance, certain quinoline-based analogues have shown significant potency, with IC50 values in the nanomolar range. nih.govnih.gov The inhibitory mechanism of these related compounds often involves binding to the enzyme at a distinct site from the natural substrates. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Quinoline-based analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 |

| Quinoline-based analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 |

| 1,7-naphthyridine 46 | Dihydroorotate Dehydrogenase (DHODH) | 28.3 ± 3.3 |

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of prostaglandins (B1171923). nih.govnih.govwikipedia.org While non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit COX enzymes, some studies have reported that certain NSAIDs can also induce COX activity in specific cell lines. google.comnih.gov Currently, there is a lack of specific research in the public domain detailing the induction or regulation of COX-2 activity by this compound.

Prostaglandins are lipid compounds with diverse physiological effects, and their synthesis is initiated by the action of cyclooxygenase enzymes on arachidonic acid. wikipedia.orgnih.govnih.govbritannica.comyoutube.com The regulation of prostaglandin (B15479496) synthesis is a key mechanism for controlling inflammation. benthamscience.com At present, specific studies on the effects of this compound on endogenous prostaglandin synthesis pathways have not been reported in the available scientific literature.

The versatility of the quinoline structure has led to its investigation as an inhibitor of various other enzyme systems.

Acetylcholinesterase (AChE): This enzyme is a key target in the management of Alzheimer's disease. nih.gov Numerous quinoline derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some showing potency in the nanomolar to micromolar range. nih.govwikipedia.org However, specific data on the acetylcholinesterase inhibitory activity of this compound is not currently available.

α-Glucosidase: As a target for managing type 2 diabetes, α-glucosidase inhibitors delay carbohydrate digestion. wikipedia.orgnih.govmedlineplus.govguidetopharmacology.org Several quinoline-based hybrids have demonstrated potent α-glucosidase inhibition, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the activity of the standard drug, acarbose. nih.govmdpi.com There is no specific data available for this compound.

Tyrosinase: This copper-containing enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest in the cosmetic and medicinal industries. nih.govwikipedia.org Various quinoline derivatives have been investigated as tyrosinase inhibitors, with some showing significant activity. nih.gov Specific inhibitory data for this compound on tyrosinase is not found in current literature.

Xylosyltransferase-I (XT-I): This enzyme initiates the biosynthesis of proteoglycans and is implicated in fibrotic diseases. nih.govnih.govmdpi.com To date, there is no available research in the public domain that investigates the effects of this compound on xylosyltransferase-I.

| Compound Class | Target Enzyme | Reported IC50 Range |

|---|---|---|

| Quinolinone Derivatives | Acetylcholinesterase (hrAChE) | 0.29 µM - 12.73 µM |

| Quinoline-1,3,4-oxadiazole Hybrids | α-Glucosidase | 15.85 µM - 63.59 µM |

| Thioquinoline-Thiosemicarbazide Conjugates | Tyrosinase | Reported as potent inhibitors |

The ability of certain quinoline derivatives, particularly 8-hydroxyquinolines, to chelate metal ions is a well-documented property that can influence their biological activity. nih.gov Metal ions are essential cofactors for many enzymes, and their chelation can lead to enzyme inhibition. nih.gov For example, the antibacterial activity of 8-hydroxyquinoline (B1678124) is linked to its ability to chelate iron or copper, which may disrupt bacterial enzymes. nih.gov While this compound possesses potential metal-coordinating groups (the quinoline nitrogen and the carboxylic acid), specific studies on its metal-chelating properties and the subsequent effects on enzyme function are not extensively reported.

Antioxidant Mechanisms and Free Radical Scavenging Capabilities

Quinoline derivatives have been investigated for their antioxidant properties. mdpi.comresearchgate.netnih.govresearchgate.net The mechanism of action often involves the donation of a hydrogen atom or an electron to neutralize free radicals. The antioxidant and free radical scavenging activities of various quinoline compounds have been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific data for this compound is scarce, the broader class of quinoline derivatives has shown a range of antioxidant activities.

| Compound/Extract | Assay | IC50 Value |

|---|---|---|

| Gallic Acid Hydrate (B1144303) | ABTS | 1.03 ± 0.25 µg/mL |